molecular formula C22H25ClN4O4 B2761727 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide CAS No. 1049422-38-9

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Cat. No.: B2761727
CAS No.: 1049422-38-9
M. Wt: 444.92
InChI Key: BDRGRDCSACGMSV-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound known for its high affinity and selectivity towards dopamine D4 receptors . This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several scientific research applications:

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c23-16-1-4-18(5-2-16)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-17-3-6-19-20(15-17)31-14-13-30-19/h1-6,15H,7-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRGRDCSACGMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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